

# CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**CAL-130** is a novel small molecule inhibitor that demonstrates potent and selective dual inhibition of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The  $\delta$  and  $\gamma$  isoforms are primarily expressed in hematopoietic cells, making them attractive therapeutic targets for a variety of hematological malignancies and inflammatory diseases. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in T-cell acute lymphoblastic leukemia (T-ALL), a common and aggressive hematological cancer. This technical guide provides a comprehensive overview of **CAL-130**, including its inhibitory activity, preclinical data, and detailed experimental protocols relevant to its evaluation.

## **Core Data Presentation**

The inhibitory activity of **CAL-130** against the four Class I PI3K isoforms has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for the  $\delta$  and y isoforms.



| PI3K Isoform | IC50 (nM) |
|--------------|-----------|
| p110δ        | 1.3[1][2] |
| p110y        | 6.1[1][2] |
| ρ110α        | 115[1]    |
| p110β        | 56[1]     |

Table 1: Biochemical IC50 values of CAL-130 against Class I PI3K isoforms.

Preclinical evaluation of **CAL-130** in a murine model of T-cell acute lymphoblastic leukemia (T-ALL) has demonstrated significant anti-leukemic activity.

| Study Model                               | Compound | Dosing Regimen                              | Key Findings                                                                        |
|-------------------------------------------|----------|---------------------------------------------|-------------------------------------------------------------------------------------|
| Lck/Ptenfl/fl mice with established T-ALL | CAL-130  | 10 mg/kg, oral, every<br>8 hours for 7 days | Extended median survival to 45 days compared to 7.5 days for the control group. [1] |

Table 2: In vivo efficacy of **CAL-130** in a T-ALL mouse model.

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action of **CAL-130** and the experimental procedures used for its characterization, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612117#cal-130-as-a-dual-pi3k-delta-gamma-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com